4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine
Overview
Description
4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine is an organic compound that features a naphthalene ring substituted with a chlorine atom and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-chloro-1-naphthol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The phenyl ring is fluorinated using a fluorinating agent like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced back to an amine.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-naphthol: A precursor in the synthesis of 4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine.
4-Fluoroaniline: Shares the fluorinated phenyl ring but lacks the naphthalene moiety.
4-Chloro-1-naphthylamine: Similar structure but without the fluorinated phenyl ring.
Uniqueness
This compound is unique due to the combination of a naphthalene ring with a chlorine atom and a fluorinated phenyl ring with an amine group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Properties
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxy-3-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO/c17-13-6-8-15(12-4-2-1-3-11(12)13)20-16-7-5-10(19)9-14(16)18/h1-9H,19H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPLVLHBSSZBPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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